sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate
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Overview
Description
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique chemical structure, which includes a triazole and pyrazine ring fused together, making it an interesting subject for chemical and pharmaceutical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate, followed by cyclization and subsequent carboxylation . The reaction conditions often involve heating the mixture to specific temperatures and maintaining the pH to ensure the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: A derivative with a trifluoromethyl group, used in different chemical transformations.
Uniqueness
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate is unique due to its specific ring structure and the presence of a carboxylate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₆H₈N₄O₂
- Molecular Weight : 192.15 g/mol
- CAS Number : 2108456-82-0
- IUPAC Name : this compound
The compound features a triazole ring fused with a pyrazine structure, which is significant for its biological activity. The carboxylate group enhances solubility and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Some studies suggest that compounds with similar triazole structures can inhibit microbial growth. The specific activity of this compound against specific pathogens remains to be fully elucidated.
- Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of carboxylesterase (CaE). Molecular docking studies have indicated that structural analogs show reversible inhibition of CaE with promising selectivity profiles .
- Antioxidant Properties : Compounds within the triazole family have demonstrated radical-scavenging activities comparable to standard antioxidants such as Trolox. These properties suggest potential applications in oxidative stress-related conditions .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of triazole derivatives on acetylcholinesterase and butyrylcholinesterase. The findings indicated that modifications in the triazole structure could enhance inhibitory potency against these enzymes .
- Antimicrobial Evaluation : While specific data on this compound is limited, related compounds have shown activity against Cryptosporidium parvum, suggesting a potential role in treating parasitic infections .
Research Findings Summary Table
Activity Type | Findings |
---|---|
Antimicrobial | Potential activity against various pathogens; specific data needed |
Enzyme Inhibition | Effective against carboxylesterase; structure modifications enhance potency |
Antioxidant | Comparable radical-scavenging activity to Trolox |
Properties
CAS No. |
2919946-09-9 |
---|---|
Molecular Formula |
C6H7N4NaO2 |
Molecular Weight |
190.14 g/mol |
IUPAC Name |
sodium;5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate |
InChI |
InChI=1S/C6H8N4O2.Na/c11-6(12)4-5-9-8-3-10(5)2-1-7-4;/h3-4,7H,1-2H2,(H,11,12);/q;+1/p-1 |
InChI Key |
PSBUYUPDYKTNQJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CN2C=NN=C2C(N1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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